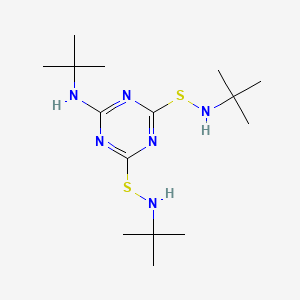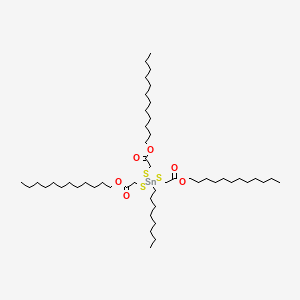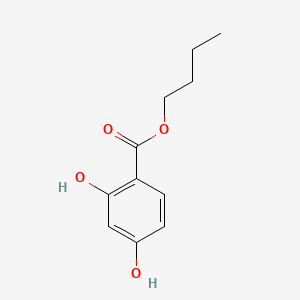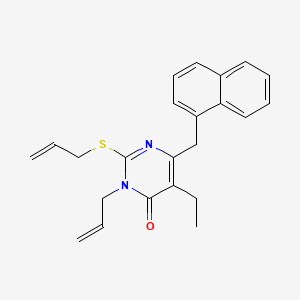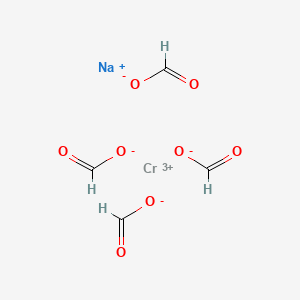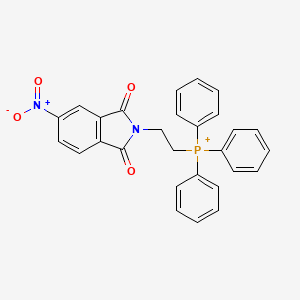
5-(Hydroxy(oxido)amino)-2-(2-(triphenylphosphoranyl)ethyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(Hydroxy(oxido)amino)-2-(2-(triphenylphosphoranyl)ethyl)-1H-isoindole-1,3(2H)-dione” is a complex organic compound that features a unique combination of functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “5-(Hydroxy(oxido)amino)-2-(2-(triphenylphosphoranyl)ethyl)-1H-isoindole-1,3(2H)-dione” typically involves multi-step organic reactions. The starting materials are often commercially available compounds that undergo a series of transformations including nucleophilic substitution, oxidation, and coupling reactions. The reaction conditions may vary, but they generally require controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy(oxido)amino group.
Reduction: Reduction reactions may target the oxido group, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the isoindole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitro derivative, while reduction could produce an amine derivative.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of “5-(Hydroxy(oxido)amino)-2-(2-(triphenylphosphoranyl)ethyl)-1H-isoindole-1,3(2H)-dione” involves its interaction with molecular targets such as enzymes or receptors. The compound may modulate biological pathways by binding to active sites or altering the conformation of target proteins. The specific pathways and targets depend on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Hydroxyamino)-2-(2-(triphenylphosphoranyl)ethyl)-1H-isoindole-1,3(2H)-dione
- 5-(Oxidoamino)-2-(2-(triphenylphosphoranyl)ethyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
“5-(Hydroxy(oxido)amino)-2-(2-(triphenylphosphoranyl)ethyl)-1H-isoindole-1,3(2H)-dione” is unique due to the presence of both hydroxy and oxido groups on the amino moiety, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
65273-57-6 |
|---|---|
Formule moléculaire |
C28H22N2O4P+ |
Poids moléculaire |
481.5 g/mol |
Nom IUPAC |
2-(5-nitro-1,3-dioxoisoindol-2-yl)ethyl-triphenylphosphanium |
InChI |
InChI=1S/C28H22N2O4P/c31-27-25-17-16-21(30(33)34)20-26(25)28(32)29(27)18-19-35(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-17,20H,18-19H2/q+1 |
Clé InChI |
WRRQPLMTPKZURZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[P+](CCN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



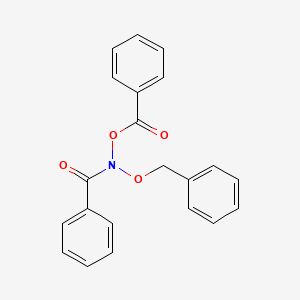

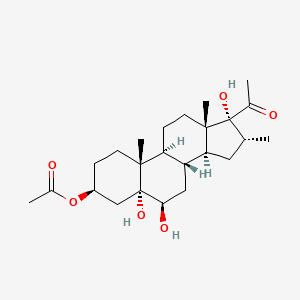

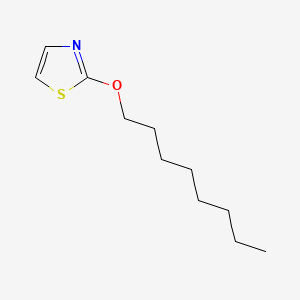
![(p-Chlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B12687381.png)
